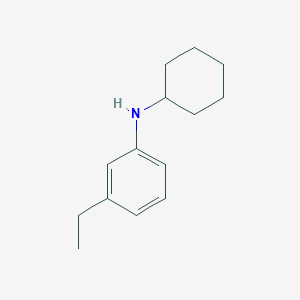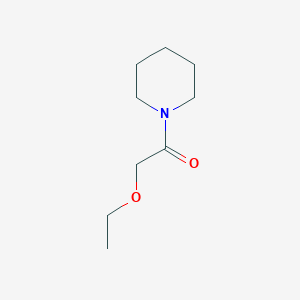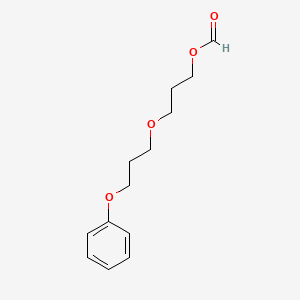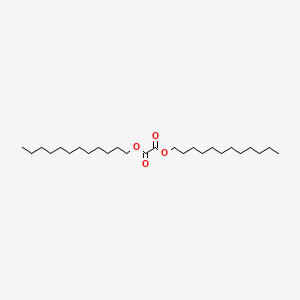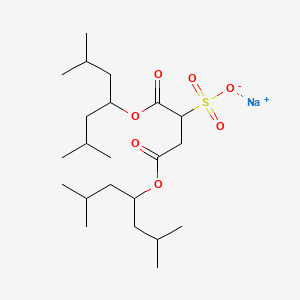
Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate is a chemical compound with the molecular formula C22H41NaO7S . It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate typically involves the reaction of 1,4-bis(1-isobutyl-3-methylbutyl) succinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphonatosuccinate salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful monitoring of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions: Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or alkanes .
科学研究应用
Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism by which Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The compound’s surfactant properties enable it to reduce surface tension, facilitating the mixing of hydrophobic and hydrophilic substances. This action is crucial in various applications, including emulsification and stabilization of mixtures .
相似化合物的比较
Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate: This compound has a similar structure but differs in the positioning of the methyl groups, which can affect its chemical properties and applications.
Sodium dodecyl sulfate: Another surfactant with different molecular structure and properties, commonly used in laboratory and industrial applications.
Uniqueness: Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate stands out due to its specific molecular structure, which imparts unique surfactant properties. Its ability to stabilize emulsions and interact with biological molecules makes it particularly valuable in specialized applications .
属性
CAS 编号 |
7775-05-5 |
|---|---|
分子式 |
C22H41NaO7S |
分子量 |
472.6 g/mol |
IUPAC 名称 |
sodium;1,4-bis(2,6-dimethylheptan-4-yloxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.Na/c1-14(2)9-18(10-15(3)4)28-21(23)13-20(30(25,26)27)22(24)29-19(11-16(5)6)12-17(7)8;/h14-20H,9-13H2,1-8H3,(H,25,26,27);/q;+1/p-1 |
InChI 键 |
JFVJDRMZGMJXCL-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CC(CC(C)C)OC(=O)CC(C(=O)OC(CC(C)C)CC(C)C)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


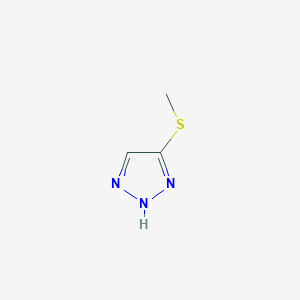
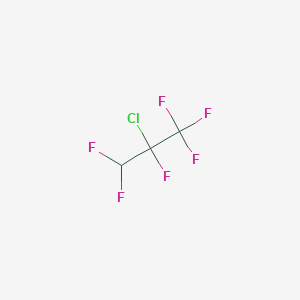
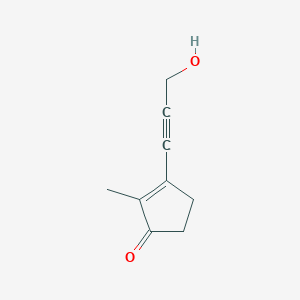
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)
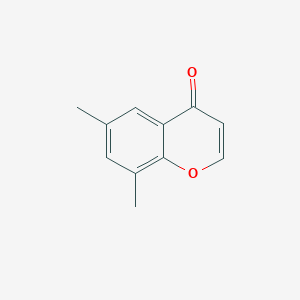


![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
